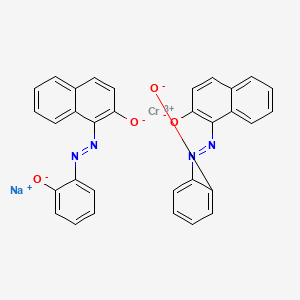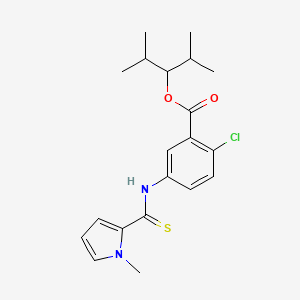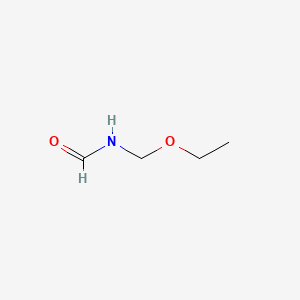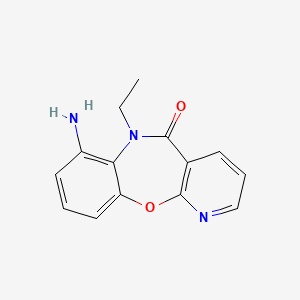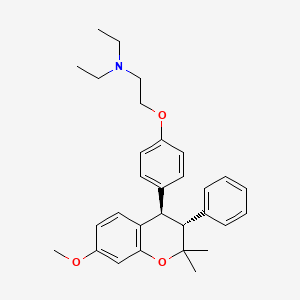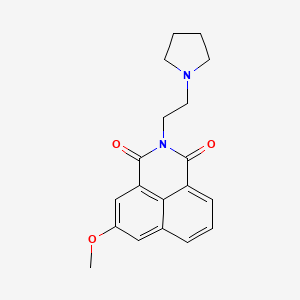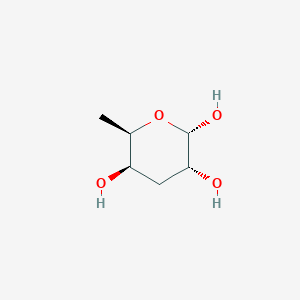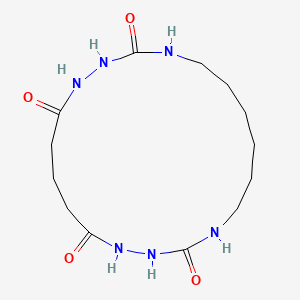
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is a chemical compound known for its significant role in the synthesis of various pyrethroid insecticides. Pyrethroids are synthetic analogs of pyrethrins, which are natural insecticides derived from chrysanthemum flowers. This compound is crucial in the agricultural industry due to its potent insecticidal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride typically involves the reaction of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid with thionyl chloride. This reaction occurs under reflux conditions, where the carboxylic acid is converted into the corresponding acid chloride .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of thionyl chloride in excess and maintaining the reaction temperature are critical factors in the industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound.
Water: For hydrolysis reactions.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products Formed
Substituted Products: Depending on the nucleophile used.
Carboxylic Acid: Formed during hydrolysis.
Applications De Recherche Scientifique
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is widely used in scientific research, particularly in the development of pyrethroid insecticides. These insecticides are essential in agriculture for pest control. Additionally, the compound is used in studies related to environmental toxicology and the development of new insecticidal formulations .
Mécanisme D'action
The compound exerts its effects by targeting the nervous system of insects. It binds to sodium channels in nerve cells, causing prolonged depolarization and eventually leading to paralysis and death of the insect. This mechanism is similar to that of natural pyrethrins but with enhanced stability and potency .
Comparaison Avec Des Composés Similaires
Similar Compounds
- cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropylcarbonyl chloride
- trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride
- 3-Phenoxybenzoic acid
Uniqueness
cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is unique due to its specific configuration, which provides higher insecticidal activity compared to its trans isomer. Its stability and effectiveness in various environmental conditions make it a preferred choice in the formulation of pyrethroid insecticides .
Propriétés
Numéro CAS |
68539-75-3 |
|---|---|
Formule moléculaire |
C8H9Cl3O |
Poids moléculaire |
227.5 g/mol |
Nom IUPAC |
(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Cl3O/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3/t4-,6-/m1/s1 |
Clé InChI |
CHLAOFANYRDCPD-INEUFUBQSA-N |
SMILES isomérique |
CC1([C@@H]([C@@H]1C(=O)Cl)C=C(Cl)Cl)C |
SMILES canonique |
CC1(C(C1C(=O)Cl)C=C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





